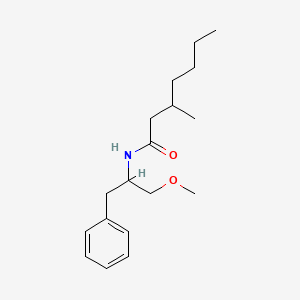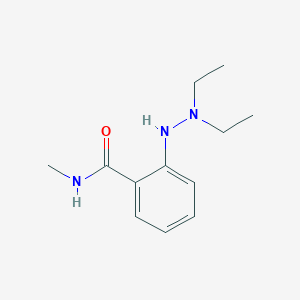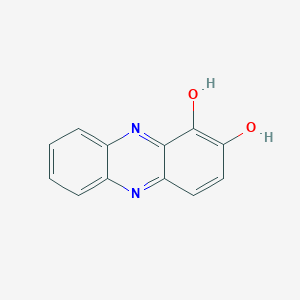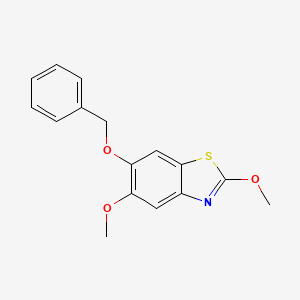![molecular formula C29H42Cl2O2 B14400101 2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] CAS No. 89419-29-4](/img/structure/B14400101.png)
2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various industrial applications due to its stability and reactivity. It is a derivative of phenol and contains multiple functional groups that contribute to its versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] typically involves the reaction of 6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, where the methylene bridge is formed between two phenolic units. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors with precise control over reaction parameters. The use of catalysts and optimized reaction conditions ensures high efficiency and scalability. The final product is usually purified through crystallization or distillation to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,2’-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies involving enzyme inhibition.
Medicine: Research has explored its potential as an antioxidant and its role in drug development.
Industry: It is employed in the production of polymers, resins, and other materials due to its ability to enhance stability and durability.
Mecanismo De Acción
The mechanism by which 2,2’-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] exerts its effects involves its interaction with various molecular targets. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It can also inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Methylenebis(3-chloro-2,6-diethylaniline)
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-]
Uniqueness
2,2’-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol] stands out due to its specific combination of functional groups, which confer unique reactivity and stability. Its chloro and trimethylpentyl groups provide distinct chemical properties that differentiate it from other similar compounds, making it particularly valuable in specific industrial and research applications.
Propiedades
Número CAS |
89419-29-4 |
|---|---|
Fórmula molecular |
C29H42Cl2O2 |
Peso molecular |
493.5 g/mol |
Nombre IUPAC |
2-chloro-6-[[3-chloro-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C29H42Cl2O2/c1-26(2,3)16-28(7,8)20-12-18(24(32)22(30)14-20)11-19-13-21(15-23(31)25(19)33)29(9,10)17-27(4,5)6/h12-15,32-33H,11,16-17H2,1-10H3 |
Clave InChI |
ZNRJWVLQIGNVQH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)CC2=C(C(=CC(=C2)C(C)(C)CC(C)(C)C)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


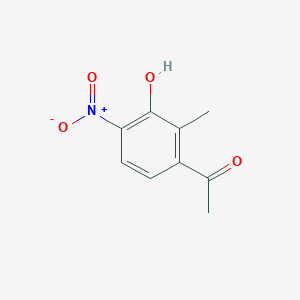
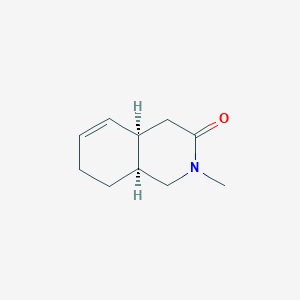
![3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one](/img/structure/B14400037.png)
![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)
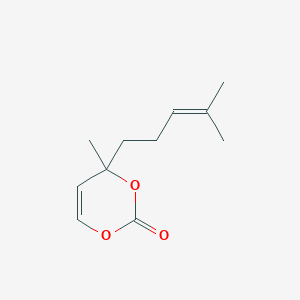
![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)
![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)
